molecular formula C18H19N3O6S2 B278679 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate

Cat. No. B278679
M. Wt: 437.5 g/mol
InChI Key: LBUJJIAJRRYJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate, also known as DBIBB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a benzothiazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate is not fully understood. However, it has been suggested that it inhibits the activity of enzymes involved in the biosynthesis of DNA and RNA, thereby inhibiting cell growth and proliferation. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the biosynthesis of DNA. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has also been found to induce the expression of p53, a tumor suppressor protein, in cancer cells. Physiologically, 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate in lab experiments is its potential anticancer activity. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. However, one limitation of using 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate in lab experiments is its potential toxicity. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to have cytotoxic effects on normal cells, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate. One direction is to study its potential applications in combination with other anticancer drugs. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to enhance the activity of other anticancer drugs, making it a potential candidate for combination therapy. Another direction is to study its potential applications in other diseases, such as fungal and bacterial infections. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to have antifungal and antibacterial activities, making it a potential candidate for further research in these areas. Finally, further research is needed to determine the safety and efficacy of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate in clinical settings. Clinical trials are needed to determine the optimal dosage and potential side effects of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate.

Synthesis Methods

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with ethyl 4-(dimethylsulfamoyl)benzoate in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction mixture is stirred at room temperature for a few hours, and the resulting product is purified using column chromatography. Other methods include the reaction of 2-aminobenzothiazole with ethyl 4-bromobenzoate in the presence of a palladium catalyst and the reaction of 2-aminobenzothiazole with ethyl 4-chlorobenzoate in the presence of potassium carbonate.

Scientific Research Applications

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial activities. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the growth of Candida albicans and Staphylococcus aureus.

properties

Product Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate

Molecular Formula

C18H19N3O6S2

Molecular Weight

437.5 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate

InChI

InChI=1S/C18H19N3O6S2/c1-21(2)29(25,26)14-9-7-13(8-10-14)18(22)27-12-11-19-17-15-5-3-4-6-16(15)28(23,24)20-17/h3-10H,11-12H2,1-2H3,(H,19,20)

InChI Key

LBUJJIAJRRYJEI-UHFFFAOYSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCNC2=NS(=O)(=O)C3=CC=CC=C32

SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCNC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCNC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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